molecular formula C11H14F3N5 B11740678 [(1-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11740678
M. Wt: 273.26 g/mol
InChI Key: VOFLVUVSCODJFG-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with a trifluoromethyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 1-methyl-1H-pyrazole-4-carbaldehyde: This can be achieved by the Vilsmeier-Haack reaction, where 1-methylpyrazole is treated with DMF and POCl3 to form the corresponding aldehyde.

    Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: This involves the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with DMF and POCl3.

    Reductive Amination: The two aldehydes are then subjected to reductive amination using a suitable amine and a reducing agent like sodium cyanoborohydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the pyrazole rings, converting them into dihydropyrazoles. Reducing agents like lithium aluminum hydride are typically used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide can facilitate this process.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structure and reactivity profile make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carbaldehyde
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
  • 1-methyl-1H-pyrazole

Uniqueness

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrazole rings. This dual substitution pattern imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and binding affinity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C11H14F3N5/c1-18-7-8(5-16-18)4-15-6-9-3-10(11(12,13)14)17-19(9)2/h3,5,7,15H,4,6H2,1-2H3

InChI Key

VOFLVUVSCODJFG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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